Tris(4-chlorophenyl)silanol
Description
Properties
CAS No. |
18373-61-0 |
|---|---|
Molecular Formula |
C18H13Cl3OSi |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
tris(4-chlorophenyl)-hydroxysilane |
InChI |
InChI=1S/C18H13Cl3OSi/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,22H |
InChI Key |
BOOSXZFEJKXIHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[Si](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
1.1 Direct Amidation of Carboxylic Acids
Tris(4-chlorophenyl)silanol has been identified as a promising catalyst for the direct amidation of carboxylic acids with amines. This process is significant in organic synthesis, allowing for the formation of amides without the need for activating agents. Research indicates that this compound exhibits enhanced catalytic activity compared to other silanols, making it a valuable tool in synthetic organic chemistry .
Key Findings:
- Catalyst Efficiency : The compound showed superior performance in amidation reactions, with specific electronic modifications leading to increased reactivity.
- Mechanistic Insights : Studies have proposed that the catalytic mechanism involves the formation of a silanol-amine intermediate, which facilitates the reaction between carboxylic acids and amines .
Environmental Impact and Toxicology
2.1 Persistence and Bioaccumulation
This compound is recognized as an environmental contaminant, often associated with the degradation products of organochlorine pesticides like dichlorodiphenyltrichloroethane (DDT). Research has shown that this compound can bioaccumulate in aquatic organisms and has been detected in human tissues, raising concerns about its ecological and health impacts .
Case Study: Zebrafish Embryo Exposure
- A study exposed zebrafish embryos to tris(4-chlorophenyl)methanol (a related compound) to assess developmental impacts. Results indicated significant alterations in pancreatic growth and gene expression, suggesting potential hazards associated with exposure to chlorinated phenyl compounds .
Material Science Applications
3.1 Coatings and Adhesives
This compound can serve as an additive in coatings and adhesives due to its silanol functionality. Silanol-terminated polymers are known for their ability to enhance gloss and stability in various formulations, including:
- Organic Coatings : Used as gloss enhancers and color stabilizers.
- Silicone Rubbers : Acts as a filler treatment to improve mechanical properties .
Summary of Properties and Applications
The following table summarizes the key properties and applications of this compound:
| Property/Application | Description |
|---|---|
| Catalytic Activity | Effective catalyst for direct amidation reactions; enhances synthesis of amides |
| Environmental Persistence | Bioaccumulates; detected in human tissues; poses ecological risks |
| Material Enhancements | Improves gloss and stability in coatings; used in silicone rubber formulations |
| Toxicological Concerns | Impacts on embryonic development observed; necessitates further study on health implications |
Comparison with Similar Compounds
Tris(4-Chlorophenyl)Methanol (TCPM)
- Structure: Three 4-chlorophenyl groups attached to a central methanol (–COH) group.
Tris(pentafluoroethyl)silanol
- Structure: Three pentafluoroethyl (–C₂F₅) groups bonded to a silanol group.
- Key Properties: Reactivity: Exhibits Lewis amphoteric behavior, forming dimeric salts like [{Si(C₂F₅)₃O}₂]²⁻ under basic conditions . Electronic Effects: Strong electron-withdrawing –C₂F₅ groups stabilize the silanolate anion, enabling unique catalytic applications .
- Contrast: The 4-chlorophenyl substituents in tris(4-chlorophenyl)silanol are less electron-withdrawing than –C₂F₅, likely reducing Lewis acidity but enhancing π-π stacking interactions in environmental matrices .
(4-Chlorophenyl)(trimethyl)silane
- Structure : A single 4-chlorophenyl group bonded to a trimethylsilane (–Si(CH₃)₃).
- Key Properties: Applications: Used in organic synthesis as a hydrophobic protecting group . Stability: Lacks the reactive silanol group, making it less prone to hydrolysis compared to this compound .
- Contrast: The absence of hydroxyl functionality limits its utility in catalysis or hydrogen-bond-driven self-assembly compared to silanol derivatives .
Data Tables: Structural and Functional Comparisons
Table 1. Key Properties of this compound and Analogs
*Estimated properties due to lack of direct data.
Table 2. Environmental and Reactivity Profiles
Preparation Methods
Reaction Mechanism and Precursor Selection
The synthesis begins with the formation of a 4-chlorophenyl Grignard reagent, typically derived from 4-chloroiodobenzene or 4-chlorobromobenzene and magnesium metal in anhydrous tetrahydrofuran (THF). This reagent reacts with trichlorosilane (HSiCl₃) or dichlorosilane derivatives to form tris(4-chlorophenyl)silane, which is subsequently oxidized to the silanol.
For example, in a procedure analogous to the synthesis of tris(4-fluorophenyl)silanol, three equivalents of 4-chlorophenyl Grignard reagent react with trichlorosilane at −78°C, followed by gradual warming to room temperature. The intermediate tris(4-chlorophenyl)silane is then treated with aqueous sodium hydroxide to oxidize the Si–H bond to Si–OH, yielding this compound.
Optimized Conditions and Yield Enhancement
Key parameters influencing yield include:
-
Solvent choice : THF or diethyl ether ensures solubility of Grignard reagents and prevents side reactions.
-
Temperature control : Slow addition of reagents at −78°C minimizes thermal decomposition.
-
Stoichiometry : A 3:1 molar ratio of Grignard reagent to silicon precursor ensures complete substitution.
In a patent-derived method for triphenyl silanol, analogous conditions using phenyl Grignard reagents and diphenyl dichlorosilane achieved yields of 54–55% after recrystallization. Adapting this to 4-chlorophenyl substituents would likely require modified work-up procedures due to the increased steric and electronic effects of chlorine atoms.
Hydrolysis of Chlorosilane Precursors
Direct hydrolysis of tris(4-chlorophenyl)chlorosilane offers a streamlined route to this compound, bypassing the need for oxidation steps.
Synthesis of Tris(4-chlorophenyl)chlorosilane
This precursor is synthesized via Friedel-Crafts arylation or nucleophilic substitution. For instance, reacting silicon tetrachloride (SiCl₄) with 4-chlorophenyl lithium in diethyl ether at low temperatures forms tris(4-chlorophenyl)chlorosilane:
where Ar = 4-chlorophenyl.
Hydrolysis Conditions and Byproduct Management
Controlled hydrolysis with deionized water or mild acidic solutions converts the chlorosilane to the silanol:
Exothermic hydrolysis necessitates slow water addition to prevent dimerization to disiloxanes. In the patent method, hydrolysis at 40–60°C followed by neutralization and solvent removal yielded triphenyl silanol with 97% purity. For the 4-chloro derivative, similar conditions would require rigorous exclusion of moisture during precursor handling.
Oxidation of Tris(4-chlorophenyl)silane
Oxidation of the Si–H bond in tris(4-chlorophenyl)silane provides an alternative pathway, particularly useful when the silane is readily available.
Silane Synthesis via Hydrosilylation
Tris(4-chlorophenyl)silane is synthesized by hydrosilylation of 4-chlorostyrene with trichlorosilane in the presence of a platinum catalyst. However, this method is less common due to competing polymerization side reactions.
Oxidation to Silanol
The silane is oxidized using aqueous sodium hydroxide or hydrogen peroxide:
Yields exceeding 90% have been reported for analogous fluorophenyl compounds under optimized conditions.
Comparative Analysis of Preparation Methods
Q & A
Basic: What are the optimal synthetic routes for Tris(4-chlorophenyl)silanol, and how can reaction conditions be controlled to minimize byproducts?
Methodological Answer:
The synthesis of this compound can be optimized by adapting strategies used for analogous silanols. For example, Tris(pentafluoroethyl)silanol is synthesized via controlled hydrolysis of the corresponding chlorosilane precursor under anhydrous conditions to avoid premature dimerization . Key steps include:
- Precursor Selection : Start with Tris(4-chlorophenyl)chlorosilane [(4-ClC₆H₄)₃SiCl] to ensure structural fidelity.
- Moisture Control : Use inert atmospheres (e.g., N₂/Ar) and dry solvents to prevent side reactions with water, which can lead to siloxane dimer formation (e.g., [(4-ClC₆H₄)₃Si-O-Si(4-ClC₆H₄)₃]) .
- Deprotonation Agents : Sterically hindered bases (e.g., phosphazenes) can stabilize the silanolate intermediate, reducing side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound's structure, and what key spectral markers should researchers prioritize?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Identify aryl proton environments (δ 7.2–7.6 ppm for para-substituted chlorophenyl groups) and confirm Si–OH presence via broad ~1–3 ppm signals .
- FT-IR : Look for Si–O–H stretching (~3200–3600 cm⁻¹) and Si–C aromatic bending (~1450 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated for related silanolates .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ peaks (e.g., m/z ~402 for C₁₈H₁₂Cl₃O₃Si⁻) .
Advanced: How can researchers differentiate this compound from structurally similar environmental contaminants like Tris(4-chlorophenyl)methanol in complex matrices?
Methodological Answer:
Differentiation requires orthogonal analytical methods:
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Adjust retention times based on polarity differences (silanol vs. methanol groups) .
- Mass Spectrometry : Leverage unique fragmentation patterns. For example, this compound may lose H₂O (-18 Da), while Tris(4-chlorophenyl)methanol loses CH₃OH (-32 Da) .
- Isotope Dilution : Deploy ¹³C-labeled internal standards (e.g., Tris(4-chlorophenyl)methanol-[¹³C₁₉]) to correct matrix effects in environmental samples .
Advanced: What computational approaches are recommended to predict the Lewis amphoteric behavior of this compound derivatives in catalytic applications?
Methodological Answer:
- DFT Calculations : Model the silanol’s HOMO/LUMO orbitals to assess electron-donating/accepting capacity. Compare with Tris(pentafluoroethyl)silanolate, where fluorinated groups enhance Lewis acidity .
- Natural Bond Orbital (NBO) Analysis : Quantify charge distribution at the Si–O center to predict nucleophilic/electrophilic reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DMF) to optimize catalytic conditions for silanol-mediated reactions .
Advanced: What sampling and extraction protocols are critical for detecting this compound in marine biota, given its potential bioaccumulation?
Methodological Answer:
- Sample Preparation : Homogenize tissues (e.g., blubber, liver) and perform Soxhlet extraction with hexane:acetone (3:1 v/v) to recover lipophilic compounds .
- Cleanup Steps : Use silica gel chromatography to remove lipids, followed by Florisil® column fractionation to isolate silanol derivatives .
- Quantification : Employ GC-MS/MS with electron-capture negative ionization (ECNI) for high sensitivity (detection limits ~0.1 ng/g wet weight) .
Advanced: How do chlorophenyl substituent positions influence the stability and reactivity of this compound compared to its ortho- and meta-isomers?
Methodological Answer:
- Steric Effects : Para-substitution minimizes steric hindrance, enhancing thermal stability (decomposition >200°C) vs. ortho-isomers, where Cl groups induce strain .
- Electronic Effects : Para-Cl groups withdraw electron density via inductive effects, increasing Si–O bond polarity and acidity (pKa ~10–12) compared to meta-isomers .
- Reactivity in Catalysis : Para-substituted silanols show higher Lewis acidity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to enhanced electrophilicity at Si .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
